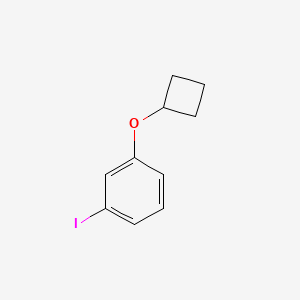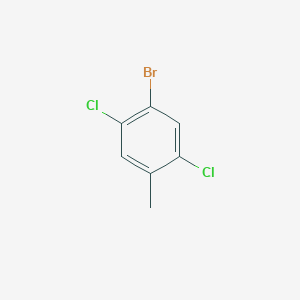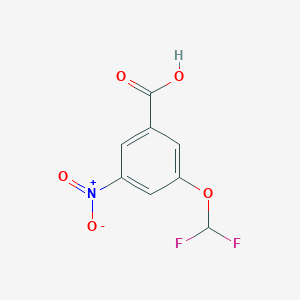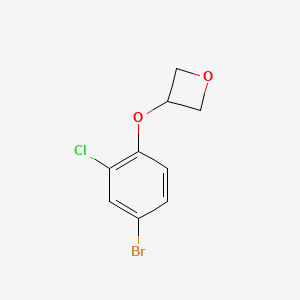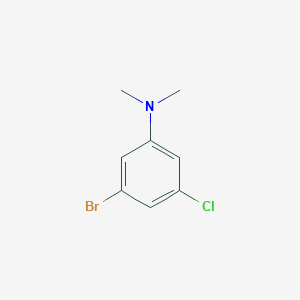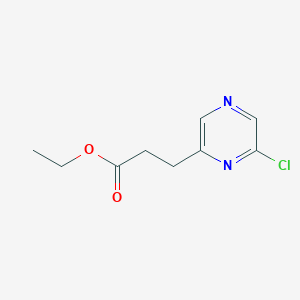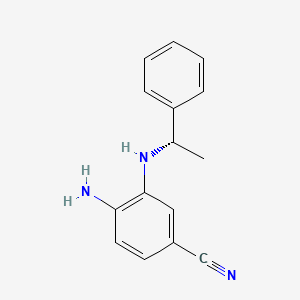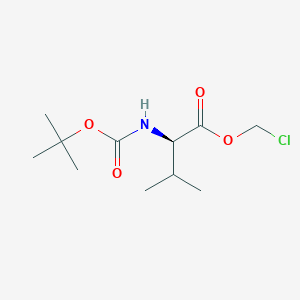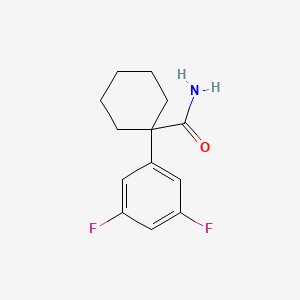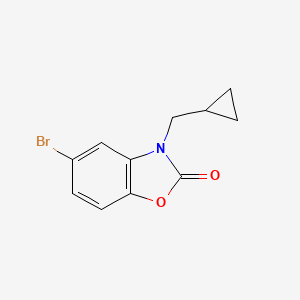
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Descripción general
Descripción
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, commonly referred to as 5-Bromo-3-CPM, is an organic compound with a wide range of applications in the field of science and medicine. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. 5-Bromo-3-CPM has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Krawiecka et al. (2013) explored the synthesis of new derivatives including 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one. These compounds were evaluated for their antimicrobial activity against various bacteria and yeasts, and for cytotoxic properties in different cell lines. This research signifies the compound's potential in developing novel biological agents (Krawiecka et al., 2013).
Cyclopropanation and Heterocycle Formation
Farin˜a et al. (1987) discussed the formation of cyclopropanes and five-membered heterocycles through reactions involving bromoacrylic acid derivatives. This highlights the utility of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one in creating complex molecular structures, which is crucial in pharmaceutical and chemical synthesis (Farin˜a et al., 1987).
Antioxidant Activity
In the study by Pirbasti et al. (2016), derivatives of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one were synthesized and evaluated for antioxidant activity. This research provides insights into the potential health benefits and therapeutic applications of these compounds (Pirbasti et al., 2016).
Antiviral and Cytotoxic Activities
Selvam et al. (2010) synthesized quinazolin-4(3H)-ones derivatives, including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, which exhibited antiviral activity against Herpes simplex and vaccinia viruses. This underscores the potential of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one derivatives in developing new antiviral agents (Selvam et al., 2010).
Fluorescent Probe Sensing
Lee et al. (2004) investigated the preparation of benzoxazole compounds, including 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole, for application in fluorescent probe sensing. This highlights the compound's role in developing sensitive detection methods for various applications (Lee et al., 2004).
Propiedades
IUPAC Name |
5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLMSZQRGHVOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)Br)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)
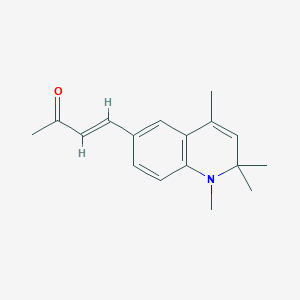
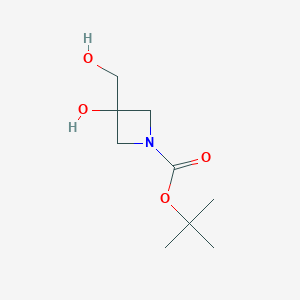
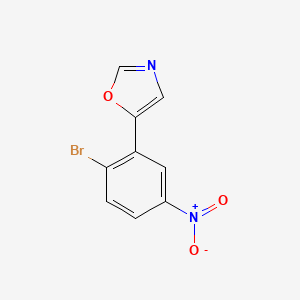
![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)
